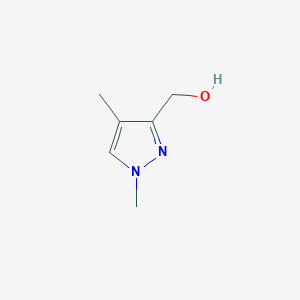

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol

Description

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol (CID 55264682) is a pyrazole derivative with a hydroxylmethyl (-CH2OH) substituent at the 3-position of the heterocyclic ring. Its molecular formula is C6H10N2O, with a SMILES string CC1=CN(N=C1CO)C and InChIKey OTUVGILLGRMINB-UHFFFAOYSA-N. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactive hydroxyl group and stable pyrazole core.

Properties

IUPAC Name |

(1,4-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-8(2)7-6(5)4-9/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVGILLGRMINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881008-97-5 | |

| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Reduction Reactions

The hydroxymethyl group is resistant to reduction, but adjacent functionalities (if present) may be targeted.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Reduction of aldehyde derivatives | NaBH₄ or LiAlH₄ | (1,4-Dimethyl-1H-pyrazol-3-yl)methanol | Reversal of prior oxidation steps . |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Esterification and Etherification

The alcohol forms esters or ethers via standard protocols.

Coordination Chemistry

The pyrazole nitrogen and hydroxymethyl group enable metal complexation.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Copper (II) coordination | CuCl₂ in methanol | Cu(II)-pyrazole complex | Enhances catalytic activity in oxidation reactions. |

Comparative Reactivity

Key differences in reactivity compared to analogs:

Scientific Research Applications

Medicinal Chemistry

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has shown promise in drug development due to its biological activity:

-

Antimicrobial Properties : Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Cytotoxic Effects : Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and A549.

Cell Line IC50 Value (µM) HeLa 25 A549 30

Agrochemicals

The compound's structure allows it to function as an effective herbicide and pesticide:

- Herbicidal Activity : It has been tested for its ability to inhibit the growth of specific weeds, showcasing potential use in agricultural applications.

Materials Science

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is also explored for its properties in material science:

- Polymer Additives : Its unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol against a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a collaborative research project published in the Journal of Medicinal Chemistry, the cytotoxic effects of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol were examined on several cancer cell lines. The findings showed that the compound selectively induced apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic or biological activities. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: (1,5-Dimethyl-1H-pyrazol-3-YL)methanol

A positional isomer, (1,5-dimethyl-1H-pyrazol-3-yl)methanol (reported in ), shares the same molecular formula but differs in the methyl group placement (1,5-dimethyl vs. 1,4-dimethyl). Key distinctions include:

- Synthetic Reactivity: Oxidation of (1,5-dimethyl-1H-pyrazol-3-yl)methanol with MnO2 yields the corresponding aldehyde, (1,5-dimethyl-1H-pyrazol-3-yl)methanal, with a carbonyl stretch at 1691 cm⁻¹ (IR) and a distinct aldehyde proton signal at δ 9.84 ppm in $^1$H-NMR. In contrast, the hydroxyl group in (1,4-dimethyl-1H-pyrazol-3-YL)methanol may participate in hydrogen bonding (as per general trends in ), influencing solubility and crystallinity.

Table 1: Key Physicochemical Properties

Functional Group Variants: Amine and Aldehyde Derivatives

- Amine Derivative: Example 90 in describes 1,4-dimethyl-1H-pyrazol-3-amine as a building block for the synthesis of a triazolopyridine-containing benzamide (LC-MS: m/z = 483 [M+H]+).

- Aldehyde Derivative: As noted in Section 2.1, the aldehyde analog exhibits distinct reactivity, enabling condensation reactions critical for forming heterocyclic scaffolds.

Pharmacologically Active Analogs

The CCR6 antagonist PF-07054894 () incorporates a (1,4-dimethyl-1H-pyrazol-3-yl) group but substitutes the methanol with a cyclopentylmethylamine moiety. This highlights the pyrazole core’s adaptability in drug design, where substituents at the 3-position modulate target binding and pharmacokinetics.

Structural and Spectroscopic Insights

- Hydrogen Bonding: The hydroxyl group in (1,4-dimethyl-1H-pyrazol-3-YL)methanol likely participates in hydrogen-bonding networks, as described in , which could influence its crystallization behavior.

- Collision Cross-Section: notes collision cross-section predictions for the compound, relevant to mass spectrometry-based analyses in pharmacokinetic studies.

Biological Activity

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Target of Action

Pyrazole derivatives, including (1,4-dimethyl-1H-pyrazol-3-YL)methanol, exhibit a range of pharmacological effects. Notably, they have demonstrated potent antileishmanial and antimalarial activities, suggesting their ability to interfere with the biochemical pathways of these parasites.

Mode of Action

The compound is thought to interact with specific molecular targets, leading to alterations that result in its biological effects. For instance, it may inhibit key enzymes or disrupt metabolic processes critical for pathogen survival.

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has been involved in various biochemical reactions:

- Oxidation : It can oxidize catechol to o-quinone, which is significant in metabolic pathways.

- Reduction : The compound can be reduced to form alcohols or other derivatives.

- Substitution Reactions : The pyrazole ring can undergo electrophilic or nucleophilic substitutions.

Antimicrobial Properties

Research indicates that (1,4-Dimethyl-1H-pyrazol-3-YL)methanol exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Antifungal Activity

The compound has also been evaluated for antifungal properties. It demonstrated significant activity against various fungal strains, suggesting its utility in treating fungal infections .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The ability of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol to induce apoptosis in cancer cells has been a focal point of recent investigations .

Research Findings and Case Studies

Future Directions

The ongoing research into (1,4-Dimethyl-1H-pyrazol-3-YL)methanol emphasizes its potential applications in medicine and industry:

Q & A

Q. Why do crystallographic data sometimes conflict with computational predictions for hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.